molecular formula C17H17FO3 B14025610 Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate

Cat. No.: B14025610
M. Wt: 288.31 g/mol
InChI Key: ZXIJQLHLWHMSMO-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzaldehyde.

    Reduction: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets. The benzyloxy group can participate in aromatic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can be compared with other benzoate derivatives, such as:

    Ethyl 4-(benzyloxy)benzoate: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.

    Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    Ethyl 4-(benzyloxy)-3-fluoro-2-ethylbenzoate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C17H17FO3

Molecular Weight

288.31 g/mol

IUPAC Name

ethyl 3-fluoro-2-methyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H17FO3/c1-3-20-17(19)14-9-10-15(16(18)12(14)2)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI Key

ZXIJQLHLWHMSMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C

Origin of Product

United States

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